molecular formula C11H13BrO4 B1457191 2-Bromo-3,5-dimethoxy-4-methyl-benzoic acid methyl ester CAS No. 60441-80-7

2-Bromo-3,5-dimethoxy-4-methyl-benzoic acid methyl ester

Cat. No. B1457191
Key on ui cas rn: 60441-80-7
M. Wt: 289.12 g/mol
InChI Key: GAPSFXXLZUKXKF-UHFFFAOYSA-N
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Patent
US08158623B2

Procedure details

3,5-Dimethoxy-4-methyl-benzoic acid methyl ester (1 mmol) was taken in 2 mL of dichloromethane, and a solution of bromine (1 mmol) in 0.5 mL of dichloromethane was added from a pressure-equalizing dropping funnel at room temperature over a period of 1.5 h. A NaOH trap system was provided on top of the addition funnel. The mixture was then stirred for 5 h and the solvent was evaporated off to give 2-Bromo-3,5-dimethoxy-4-methyl-benzoic acid methyl ester (95%).
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
1 mmol
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
solvent
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:15])[C:4]1[CH:9]=[C:8]([O:10][CH3:11])[C:7]([CH3:12])=[C:6]([O:13][CH3:14])[CH:5]=1.[Br:16]Br>ClCCl>[CH3:1][O:2][C:3](=[O:15])[C:4]1[CH:5]=[C:6]([O:13][CH3:14])[C:7]([CH3:12])=[C:8]([O:10][CH3:11])[C:9]=1[Br:16]

Inputs

Step One
Name
Quantity
1 mmol
Type
reactant
Smiles
COC(C1=CC(=C(C(=C1)OC)C)OC)=O
Step Two
Name
Quantity
1 mmol
Type
reactant
Smiles
BrBr
Name
Quantity
0.5 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
2 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
The mixture was then stirred for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
of 1.5 h
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
A NaOH trap system was provided on top of the addition funnel
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated off

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
COC(C1=C(C(=C(C(=C1)OC)C)OC)Br)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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